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Compound of Interest

Compound Name: RG7800 tetrahydrochloride

Cat. No.: B14002952

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and troubleshooting guidance for

researchers and professionals involved in the clinical development of SMN2 splicing modifiers,

with a specific focus on the challenges encountered with RG7800. The following content,

presented in a question-and-answer format, addresses potential issues and offers insights

derived from the development of RG7800 and its successor, risdiplam.

Frequently Asked Questions (FAQs)
Q1: What was the primary mechanism of action for RG7800?

A1: RG7800 is an orally administered, selective small molecule designed to modify the splicing

of the Survival of Motor Neuron 2 (SMN2) pre-messenger RNA (pre-mRNA).[1][2] In individuals

with Spinal Muscular Atrophy (SMA), the SMN1 gene is deleted or mutated, leading to a

deficiency of the essential SMN protein. The SMN2 gene can produce some functional SMN

protein, but due to an alternative splicing event that excludes exon 7, it primarily produces a

truncated, non-functional protein.[1][2] RG7800 was developed to promote the inclusion of

exon 7 in the SMN2 mRNA, thereby increasing the production of full-length, functional SMN

protein.[1][2]
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Q2: What were the key efficacy findings from the RG7800 clinical trials?

A2: The "MOONFISH" clinical trial provided proof of mechanism for RG7800 in SMA patients.

In the first cohort of the Phase 2 trial, oral administration of RG7800 resulted in a dose-

dependent increase in full-length SMN2 mRNA and SMN protein levels in the blood.[3]

Specifically, the trial demonstrated up to a two-fold increase in SMN protein levels.[2]

Q3: Why was the clinical development of RG7800 halted?

A3: The clinical development of RG7800 was placed on a clinical hold by the U.S. Food and

Drug Administration (FDA) as a precautionary measure.[4] This decision was based on an

unexpected finding of retinal toxicity in a long-term preclinical toxicology study in cynomolgus

monkeys.[3][5]

Q4: Were the retinal toxicity findings in animals observed in human patients?

A4: No, a comprehensive review of safety information from all patients who received RG7800

in the MOONFISH trial did not identify any safety issues, including the retinal abnormalities

seen in the animal studies.[4] The retinal toxicity in monkeys was observed at drug exposure

levels higher than those administered to human subjects in the clinical trial.[5]

Troubleshooting Guide
Issue 1: Unexpected Off-Target Gene Splicing Modulation

Problem: You are observing modulation of genes other than the intended target (e.g., SMN2)

in your experiments with a splicing modifier.

Background: Small molecule splicing modifiers like RG7800 can have off-target effects. For

instance, RG7800 was found to affect the alternative splicing of other genes, including

FOXM1 and MADD, which are involved in cell cycle regulation and apoptosis.[6]

Troubleshooting Steps:

RNA-Sequencing Analysis: Conduct comprehensive RNA-sequencing to identify all genes

affected by your compound.
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Dose-Response Assessment: Determine if the off-target effects are dose-dependent and if

a therapeutic window exists where on-target efficacy is achieved with minimal off-target

engagement.

Structural Modification: If problematic off-target effects are identified, consider medicinal

chemistry efforts to modify the compound's structure to improve its selectivity. The

development of risdiplam from RG7800 involved optimizations to enhance specificity for

SMN2.

Issue 2: Preclinical Toxicity Findings Delaying Clinical Progression

Problem: A promising compound shows unexpected toxicity in long-term animal studies,

jeopardizing its clinical development.

Background: The case of RG7800 highlights the critical nature of long-term toxicology

studies. Retinal toxicity was observed in monkeys after 39 weeks of daily dosing.[3]

Troubleshooting Steps:

Thorough Mechanistic Investigation: Determine the underlying mechanism of the toxicity.

For risdiplam, which also showed retinal toxicity at high doses in monkeys, it was

suggested to be related to impaired lysosomal function in the retinal pigment epithelium.[7]

Species Specificity Assessment: Evaluate if the toxicity is species-specific. For example,

while risdiplam caused retinal toxicity in monkeys, this was not observed in pigmented rats

at even higher doses.[7]

Establish a No-Observed-Adverse-Effect Level (NOAEL): Carefully define the dose at

which no toxicity is observed in the sensitive species. The therapeutic dose for risdiplam

was selected based on the NOAEL for retinal toxicity in monkeys.[7]

Develop Successor Compounds: If the therapeutic window is too narrow, prioritize the

development of a successor compound with an improved safety profile, as was done with

risdiplam.

Quantitative Data Summary
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Parameter Finding Clinical Trial/Study Reference

SMN Protein Increase

Up to a 2-fold

increase from

baseline in whole

blood.

MOONFISH (Phase 2) [2][3]

Full-Length SMN2

mRNA

Up to a 3-fold

increase in the ratio of

full-length SMN2

mRNA to SMN2Δ7

mRNA.

MOONFISH (Phase 2)

RG7800 Dose in

Patients

10 mg once daily was

well-tolerated over 12

weeks.

MOONFISH (Phase 2)

Preclinical Retinal

Toxicity

Observed after 39

weeks of daily oral

dosing in cynomolgus

monkeys.

Preclinical Toxicology

Study
[3]

Experimental Protocols
Quantification of SMN Protein Levels by Western Blot
This protocol provides a general framework for the semi-quantitative analysis of SMN protein

levels in cell or tissue lysates.

1. Protein Extraction:

Harvest cells or tissues and keep them on ice to prevent protein degradation.

Lyse the samples in RIPA buffer supplemented with protease inhibitors.

Homogenize the lysate and then centrifuge at 12,000 rpm for 20 minutes at 4°C to remove

cellular debris.

Collect the supernatant containing the protein lysate.
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2. Protein Quantification:

Determine the total protein concentration of each lysate using a BCA protein assay kit, as

some protease inhibitors can interfere with the Bradford assay.

3. SDS-PAGE and Protein Transfer:

Prepare protein samples by mixing with Laemmli sample buffer and heating at 95-100°C for

5 minutes.

Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel (e.g.,

12%).

Perform electrophoresis to separate proteins by size.

Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

4. Immunoblotting:

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-

buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific

antibody binding.

Incubate the membrane with a primary antibody specific for SMN protein (e.g., mouse anti-

SMN) overnight at 4°C with gentle agitation.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary

antibody (e.g., anti-mouse IgG) for 1 hour at room temperature.

Wash the membrane again as described above.

5. Detection and Quantification:

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

Capture the chemiluminescent signal using a digital imaging system.
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Quantify the band intensity for SMN protein using densitometry software.

To normalize for loading differences, probe the same membrane for a housekeeping protein

(e.g., β-actin or GAPDH) and normalize the SMN band intensity to the intensity of the

housekeeping protein band.
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Caption: Mechanism of action of RG7800 as an SMN2 splicing modifier.
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Caption: Key challenges in the clinical development pathway of RG7800.
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Caption: Experimental workflow for SMN protein quantification by Western Blot.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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